5(S)15(S)-DiHETE

Inflammation Immunology Eosinophil Biology

5(S),15(S)-DiHETE (CAS 82200-87-1) is a stereospecific dihydroxyeicosatetraenoic acid produced via sequential oxygenation of arachidonic acid by 5-lipoxygenase and 15-lipoxygenase-2. It functions as an endogenous lipid mediator with dual activity as an eosinophil chemoattractant (ED50 = 0.3 µM) and platelet aggregation inhibitor (IC50 = 1.3 µM).

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
CAS No. 82200-87-1
Cat. No. B032287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(S)15(S)-DiHETE
CAS82200-87-1
Synonyms5(S),15(S)-dihydroxy-6,13-trans-8,11-cis-eicosatetraenoic acid
5,15-diHETE
5,15-dihydroxy-6,8,11,13-eicosatetraenoic acid
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O
InChIInChI=1S/C20H32O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18-19,21-22H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-,19+/m0/s1
InChIKeyUXGXCGPWGSUMNI-BVHTXILBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

5(S),15(S)-DiHETE (CAS 82200-87-1): Lipoxygenase-Derived Eicosanoid with Distinct Chemotactic and Biosynthetic Profile


5(S),15(S)-DiHETE (CAS 82200-87-1) is a stereospecific dihydroxyeicosatetraenoic acid produced via sequential oxygenation of arachidonic acid by 5-lipoxygenase and 15-lipoxygenase-2 [1]. It functions as an endogenous lipid mediator with dual activity as an eosinophil chemoattractant (ED50 = 0.3 µM) and platelet aggregation inhibitor (IC50 = 1.3 µM) . As a biosynthetic intermediate for lipoxin A4 (LXA4) and lipoxin B4 (LXB4) [2], this compound serves as both a research tool for inflammation resolution studies and an analytical reference standard for eicosanoid profiling.

Why Generic DiHETE Substitution Fails: Stereochemical and Positional Specificity Dictates 5(S),15(S)-DiHETE Activity


Substituting 5(S),15(S)-DiHETE with other diHETE positional isomers or stereoisomers is not scientifically valid due to divergent biosynthetic origins, enzyme specificity, and receptor interactions. The (S,S) stereoconfiguration at carbons 5 and 15 is essential for biological activity [1]. Positional isomers such as 5(S),12(S)-diHETE exhibit distinct activities, including weak chemotaxis toward neutrophils and differential TXA2/PGH2 receptor binding (IC50 = 9.38 µM) [2]. Enzymatic studies demonstrate that h15-LOX-1 produces predominantly 5(S),12(S)-diHETE (90%) rather than the 5(S),15(S) isomer [3]. Even the closely related stereoisomer 8(S),15(S)-DiHETE shows 5-fold lower eosinophil chemotactic potency (ED50 = 1.5 µM vs 0.3 µM) . These quantitative differences confirm that generic substitution undermines experimental reproducibility and data interpretation.

Quantitative Differentiation Guide: 5(S),15(S)-DiHETE vs. Positional Isomers and Stereoisomers


Eosinophil Chemotaxis: 5(S),15(S)-DiHETE Demonstrates 5-Fold Higher Potency Than 8(S),15(S)-DiHETE

In direct eosinophil chemotaxis assays, 5(S),15(S)-DiHETE exhibits an ED50 value of 0.3 µM, whereas the closely related stereoisomer 8(S),15(S)-DiHETE demonstrates significantly reduced activity with an ED50 of 1.5 µM . This 5-fold difference in potency is clinically relevant for studies of eosinophil recruitment in allergic inflammation and asthma.

Inflammation Immunology Eosinophil Biology

Platelet Aggregation Inhibition: 5(S),15(S)-DiHETE IC50 of 1.3 µM vs. Inactive or Weakly Active DiHETE Isomers

5(S),15(S)-DiHETE inhibits platelet aggregation with an IC50 of 1.3 µM [1]. In contrast, the positional isomer 5(S),12(S)-diHETE demonstrates weak inhibition at the TXA2/PGH2 receptor with an IC50 of 9.38 µM [2], representing a >7-fold reduction in potency. Other DiHETE isomers (e.g., 5(S),6(S)-DiHETE, (±)11,12-DiHETE) do not exhibit significant platelet inhibitory activity .

Cardiovascular Thrombosis Platelet Biology

Biosynthetic Pathway Specificity: h15-LOX-2 Produces 5(S),15(S)-DiHETE with 2-Fold Higher Catalytic Efficiency Than h15-LOX-1

Kinetic analysis of 5S-HETE oxygenation reveals that h15-LOX-2 produces 5(S),15(S)-DiHETE with a kcat/KM flux 2-fold greater than that of h15-LOX-1 [1]. Furthermore, h15-LOX-1 exhibits altered positional specificity, generating predominantly 5(S),12(S)-diHETE (90%) rather than the 15(S) isomer . This demonstrates that 5(S),15(S)-DiHETE is the primary product of the h15-LOX-2 pathway and a specific marker for this enzymatic activity.

Lipidomics Enzymology Specialized Pro-Resolving Mediators

Neutrophil Degranulation Potentiation: 5(S),15(S)-DiHETE Selectively Enhances PAF Response with Agonist Specificity

5(S),15(S)-DiHETE potentiates degranulation of human polymorphonuclear leukocytes (PMNL) in response to platelet-activating factor (PAF) but does not enhance responses to fMLP, calcium ionophore A23187, or LTB4 [1]. This agonist-selective potentiation distinguishes 5(S),15(S)-DiHETE from other eicosanoids such as LTB4 (which directly stimulates degranulation) and 5(S)-HETE (which exhibits broader agonist potentiation) [2].

Neutrophil Biology Innate Immunity Inflammation

Lipoxin Biosynthesis Enhancement: 5(S),15(S)-DiHETE Accelerates LXA4/LXB4 Formation as Activated Intermediate

5(S),15(S)-DiHETE functions as an 'activated' intermediate that enhances the rate of both lipoxin A4 (LXA4) and lipoxin B4 (LXB4) biosynthesis [1]. While absolute rate enhancement values are not reported in comparative studies, the compound's role in accelerating pro-resolving mediator production distinguishes it from mono-HETEs (e.g., 5(S)-HETE, 15(S)-HETE) which are precursor substrates but do not themselves catalyze or enhance downstream conversions [2].

Resolution Pharmacology Lipoxin Biosynthesis Specialized Pro-Resolving Mediators

Analytical Detection Specificity: 5(S),15(S)-DiHETE as Reliable Biomarker in Human Leukocyte SPM Profiling

In comprehensive LC-MS/MS profiling of specialized pro-resolving mediators (SPMs) from human leukocytes, 5(S),15(S)-DiHETE was consistently detected as the (S,S)-enantiomer, confirming its enzymatic origin [1]. In contrast, other DiHETE isomers such as 5(S),12(S)-diHETE and 8(S),15(S)-DiHETE were either undetectable or present only as racemic mixtures indicative of non-enzymatic lipid peroxidation [2]. The validated MRM transitions for 5(S),15(S)-DiHETE (e.g., m/z 335 → 115) enable specific quantification with a limit of detection suitable for biological matrices .

Analytical Chemistry Lipidomics Mass Spectrometry

Recommended Procurement Scenarios for 5(S),15(S)-DiHETE Based on Quantified Differentiation Evidence


Eosinophil Chemotaxis Studies Requiring High-Potency Agonist (Allergic Inflammation, Asthma Models)

For in vitro Boyden chamber or transwell migration assays quantifying eosinophil recruitment, 5(S),15(S)-DiHETE provides an ED50 of 0.3 µM—5-fold more potent than the alternative stereoisomer 8(S),15(S)-DiHETE (ED50 = 1.5 µM) . This reduced concentration requirement minimizes non-specific effects and enables detection of subtle modulatory changes in chemotactic signaling pathways. Procurement of this specific stereoisomer is essential for reproducible dose-response curves in eosinophil biology research.

Platelet Aggregation Inhibition Assays in Thrombosis and Cardiovascular Research

When screening for endogenous inhibitors of platelet activation, 5(S),15(S)-DiHETE demonstrates an IC50 of 1.3 µM . The positional isomer 5(S),12(S)-diHETE is >7-fold less potent (IC50 = 9.38 µM), and other DiHETE isomers lack measurable activity [1]. For studies investigating the role of 15-lipoxygenase products in thromboregulation, only authentic 5(S),15(S)-DiHETE provides activity at physiologically achievable concentrations.

h15-LOX-2 Enzyme Kinetic Studies and Lipoxin Biosynthetic Pathway Characterization

Investigators examining the relative contributions of h15-LOX-1 and h15-LOX-2 to lipoxin biosynthesis require 5(S),15(S)-DiHETE as an analytical standard and product verification tool. Kinetic data demonstrate that h15-LOX-2 produces this isomer with 2-fold greater catalytic efficiency (kcat/KM) than h15-LOX-1, while h15-LOX-1 predominantly generates the 5(S),12(S) positional isomer . Procurement of authentic 5(S),15(S)-DiHETE enables accurate product identification and enzyme activity quantification.

LC-MS/MS Lipidomics Profiling and SPM Quantification in Clinical Samples

For mass spectrometry-based lipidomics workflows quantifying specialized pro-resolving mediators (SPMs) in human plasma, leukocytes, or tissue biopsies, 5(S),15(S)-DiHETE serves as a reliable enzymatic biomarker. Validated MRM transitions enable specific detection of the (S,S)-enantiomer, distinguishing enzymatically produced lipid from non-specific peroxidation artifacts . Procurement of high-purity reference standard (≥95%) is mandatory for calibration curve construction and absolute quantification in biological matrices.

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